Product packaging for 2,5-Dibromo-3,4-thiophenediamine(Cat. No.:CAS No. 106944-14-3)

2,5-Dibromo-3,4-thiophenediamine

Cat. No.: B14075873
CAS No.: 106944-14-3
M. Wt: 271.96 g/mol
InChI Key: SEDDYBVGZZRVDF-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,4-thiophenediamine is a high-value monomer designed for advanced materials research, particularly in the field of organic electronics. This compound serves as a crucial building block for the synthesis of complex heterocyclic systems such as thieno[3,4-b]thiadiazoles and thienopyrazines . These structures are integral to developing low bandgap conjugated polymers and small molecules used in next-generation devices. Researchers utilize this diamine to create materials for organic solar cells (OSCs) and photodetectors (PDs) . For instance, a hole-transporting material derived from a related precursor, DPTP-4D, has achieved a power conversion efficiency (PCE) exceeding 20% in perovskite solar cells, demonstrating high stability . Similarly, photodetectors based on the thieno[3,4-b]thiadiazole unit can achieve high detectivities, making them suitable for specialized sensing applications . The presence of bromine atoms at the 2 and 5 positions of the thiophene ring provides reactive sites for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), enabling the integration of the monomer into larger conjugated polymer chains or small molecular frameworks . The amino groups at the 3 and 4 positions are key for forming the fused ring systems that lead to desired electronic properties like narrow bandgap and tunable energy levels. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Br2N2S B14075873 2,5-Dibromo-3,4-thiophenediamine CAS No. 106944-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromothiophene-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2S/c5-3-1(7)2(8)4(6)9-3/h7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDDYBVGZZRVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1N)Br)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301743
Record name 2,5-Dibromo-3,4-thiophenediamine
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Molecular Weight

271.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106944-14-3
Record name 2,5-Dibromo-3,4-thiophenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106944-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-3,4-thiophenediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Dibromo 3,4 Thiophenediamine

Precursor-Based Synthetic Routes

The most prevalent and well-established method for the synthesis of 2,5-Dibromo-3,4-thiophenediamine relies on the chemical reduction of a dinitro precursor. This approach is favored due to the relatively straightforward access to the starting materials and the generally high efficiency of the reduction step.

Reduction of 2,5-Dibromo-3,4-dinitrothiophene (B14878) as a Primary Pathway.mdpi.comnih.govossila.comnih.gov

The cornerstone of this compound synthesis is the reduction of 2,5-Dibromo-3,4-dinitrothiophene. mdpi.comnih.govossila.comnih.gov This precursor is a fully substituted thiophene (B33073), featuring two electron-withdrawing nitro groups at the 3 and 4 positions and bromine atoms at the 2 and 5 positions. nih.gov The presence of these functional groups makes the thiophene ring susceptible to reduction, leading to the formation of the desired diamine. The general transformation is depicted below:

Scheme 1: General reduction of 2,5-Dibromo-3,4-dinitrothiophene to this compound.

The dinitro precursor itself is typically synthesized via the nitration of 2,5-dihalothiophenes using a mixture of concentrated nitric acid and sulfuric acid, sometimes with the addition of fuming sulfuric acid. mdpi.com This process allows for the efficient dinitration of the thiophene ring, yielding the key starting material for the subsequent reduction. mdpi.com

The efficiency of the reduction of 2,5-Dibromo-3,4-dinitrothiophene is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the choice of reducing agent, solvent system, reaction temperature, and reaction time. While specific optimization studies for this exact compound are not extensively detailed in publicly available literature, general principles of nitro group reduction can be applied.

Commonly used reducing agents for converting aromatic nitro compounds to amines include metal/acid combinations like tin(II) chloride in hydrochloric acid, iron powder in acidic or neutral media, and sodium sulfide. acsgcipr.orgcommonorganicchemistry.comgoogle.com The choice of solvent is also critical, with ethanol, water, or mixtures thereof being frequently employed. acsgcipr.orgcommonorganicchemistry.com Temperature control is essential to manage the exothermic nature of the reduction and to prevent side reactions.

A typical experimental procedure might involve dissolving the dinitrothiophene in a suitable solvent, followed by the portion-wise addition of the reducing agent. The reaction mixture is then stirred, often with heating, until the starting material is consumed, as monitored by techniques like thin-layer chromatography. Upon completion, the product is isolated through extraction and purified by crystallization or chromatography.

Catalytic hydrogenation represents a cleaner and often more efficient alternative to stoichiometric reducing agents. Various catalytic systems have been explored for the reduction of aromatic nitro compounds, and these can be adapted for the synthesis of this compound.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. rsc.org These catalysts are typically used with a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents like hydrazine (B178648) or ammonium (B1175870) formate. The catalytic cycle involves the adsorption of the nitro compound onto the catalyst surface, followed by the stepwise reduction of the nitro groups to amino groups.

The choice of catalyst and reaction conditions can influence the selectivity and yield of the reaction. For instance, the activity and selectivity of the catalyst can be affected by the support material and the presence of promoters. While detailed comparative studies for the reduction of 2,5-Dibromo-3,4-dinitrothiophene are scarce, research on similar dinitroaromatic compounds provides valuable insights into potential catalytic systems.

Below is a table summarizing common catalytic systems used for nitro group reduction:

CatalystHydrogen SourceTypical SolventsKey Characteristics
Palladium on Carbon (Pd/C)H₂, Hydrazine, Ammonium formateEthanol, Methanol, Ethyl acetateHighly active, good selectivity, widely used.
Platinum on Carbon (Pt/C)H₂Ethanol, Acetic acidVery active, can sometimes lead to ring hydrogenation.
Raney NickelH₂, HydrazineEthanolCost-effective, highly active, requires careful handling.
Iron PowderAcetic acid, HClWater, EthanolInexpensive, mild conditions, often used in large-scale synthesis. google.com
Tin(II) ChlorideHydrochloric acidEthanol, WaterEffective for selective reductions, generates tin waste.
Sodium SulfideWater, EthanolCan be used for selective reduction of one nitro group in dinitro compounds. acsgcipr.orgcommonorganicchemistry.com

The reduction of aromatic nitro compounds to amines is a complex process that proceeds through several intermediates. The exact mechanistic pathway can vary depending on the reducing agent and reaction conditions.

The generally accepted mechanism for the reduction of a nitro group involves a series of two-electron and two-proton steps. The nitro group (NO₂) is first reduced to a nitroso group (NO), which is then further reduced to a hydroxylamino group (NHOH). Finally, the hydroxylamino group is reduced to the amino group (NH₂).

In the case of dinitrothiophenes, the reduction is expected to occur in a stepwise manner. The reduction of the first nitro group is followed by the reduction of the second. The presence of both nitro and amino groups on the same ring can influence the reactivity of the second nitro group.

For catalytic hydrogenation, the mechanism involves the adsorption of the nitro compound onto the catalyst surface. The hydrogen atoms are also adsorbed onto the catalyst surface and are transferred to the nitro group in a stepwise fashion, leading to the formation of the amine. The intermediates, such as the nitroso and hydroxylamino species, are typically short-lived and are not usually isolated under normal reaction conditions.

Functional Group Interconversion Strategies

While the reduction of the dinitro precursor is the primary route, the synthesis of this compound could theoretically be achieved through functional group interconversion (FGI) strategies. FGI refers to the transformation of one functional group into another. However, specific examples of FGI strategies for the direct synthesis of this compound are not well-documented in the literature.

One hypothetical FGI approach could involve the direct amination of a suitably substituted thiophene. For instance, if a thiophene with leaving groups at the 3 and 4 positions were available, a nucleophilic substitution reaction with an ammonia (B1221849) equivalent could potentially yield the desired diamine. However, the synthesis of such a precursor and the successful double amination would present significant synthetic challenges.

Another theoretical possibility could be the Hofmann or Curtius rearrangement of a thiophene-3,4-dicarboxamide or diacyl azide, respectively. These rearrangements convert carboxylic acid derivatives into amines. However, the synthesis of the required precursors would likely be complex and less efficient than the established dinitro reduction pathway.

Due to the lack of established alternative methods in the scientific literature, the reduction of 2,5-Dibromo-3,4-dinitrothiophene remains the most practical and widely used approach for the synthesis of this compound.

Controlled Bromination of Thiophenediamines

The direct bromination of 3,4-thiophenediamine to produce this compound is not a commonly employed synthetic strategy. The high reactivity of the amino groups towards electrophilic brominating agents would likely lead to a complex mixture of products, including oxidation and polymerization, making control of the reaction challenging.

A widely adopted method for the synthesis of the key intermediate, 2,5-dibromothiophene (B18171), involves the selective bromination at the 2 and 5 positions of the thiophene ring. This is often achieved using N-bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF). The reaction is typically carried out in the dark to prevent the formation of radical side products, resulting in a high yield of the desired 2,5-dibromothiophene as a yellow oil. researchgate.net

Following the successful dibromination, the subsequent step involves the nitration of the 2,5-dibromothiophene to introduce nitro groups at the 3 and 4 positions. This is a critical transformation that paves the way for the eventual formation of the diamine. The nitration is generally accomplished using a mixture of concentrated nitric acid and sulfuric acid, often with the addition of fuming sulfuric acid, to generate the highly reactive nitronium ion (NO₂⁺). This reaction yields 2,5-dibromo-3,4-dinitrothiophene as a crystalline solid. researchgate.net One reported procedure for this nitration step, starting from 2,5-dibromothiophene, afforded the dinitro product in a high yield of 91%. researchgate.net

Table 1: Synthesis of 2,5-Dibromo-3,4-dinitrothiophene

Starting MaterialReagentsSolventConditionsProductYieldReference
2,5-DibromothiopheneConcentrated Nitric Acid, Sulfuric Acid, Fuming Sulfuric AcidNot specifiedNot specified2,5-Dibromo-3,4-dinitrothiophene91% researchgate.net

Amination Strategies for Dibromothiophenes

The conversion of the nitro groups in 2,5-dibromo-3,4-dinitrothiophene to amino groups is the final and crucial step in the synthesis of this compound. This transformation is achieved through reduction reactions, which are a cornerstone of synthetic organic chemistry for the preparation of aromatic amines from their nitro precursors. Several reducing agents are capable of effecting this change, with common methods including the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

The reduction of the dinitro compound to the corresponding diamine is a well-established method for producing 3,4-diaminothiophene (B2735483) derivatives. researchgate.net While specific detailed experimental data for the reduction of 2,5-dibromo-3,4-dinitrothiophene is not extensively documented in readily available literature, the general applicability of these reduction methods to nitrothiophenes is widely recognized. ossila.com These reactions proceed by the transfer of electrons from the metal to the nitro group, followed by protonation from the acidic medium.

The choice of reducing agent and reaction conditions can be critical to achieving a high yield and purity of the final product, as the diamine can be susceptible to oxidation. For instance, the reduction of nitroarenes to their corresponding amines has been effectively carried out using various systems, highlighting the versatility of these transformations.

Table 2: General Amination Strategies for Nitroaromatics

Starting MaterialReducing AgentSolvent SystemGeneral ConditionsProduct Type
Nitroaromatic CompoundTin(II) Chloride (SnCl₂) / Hydrochloric Acid (HCl)Ethanol / WaterRefluxAromatic Amine
Nitroaromatic CompoundIron (Fe) / Acetic Acid (CH₃COOH)Ethanol / WaterRefluxAromatic Amine
Nitroaromatic CompoundSodium Borohydride (NaBH₄) / Palladium on Carbon (Pd/C)Ethanol / WaterRoom Temperature to RefluxAromatic Amine

The resulting this compound is a valuable intermediate, as the amino groups can undergo a variety of condensation reactions to form heterocyclic systems, while the bromo substituents provide handles for cross-coupling reactions to build more complex molecular frameworks. ossila.com

Chemical Reactivity and Derivatization of 2,5 Dibromo 3,4 Thiophenediamine

Reactivity of Amine Functionalities

The vicinal diamine groups on the thiophene (B33073) core are the primary sites of chemical reactivity, readily participating in reactions typical of aromatic amines. These functionalities allow for the construction of complex molecular architectures through condensation, acylation, and coordination reactions.

Condensation Reactions for Fused Heterocyclic Systems

The ortho-diamine functionality of 2,5-dibromo-3,4-thiophenediamine is particularly well-suited for condensation reactions with 1,2-dicarbonyl compounds and their equivalents. These reactions lead to the formation of fused heterocyclic systems, which are of significant interest in materials science. The precursor to this diamine is 2,5-dibromo-3,4-dinitrothiophene (B14878), which can be reduced to the diamine to facilitate these condensation reactions. ossila.com

A key application of this compound is in the synthesis of thieno[3,4-b]pyrazines. These fused-ring systems are important building blocks for low band gap polymers and small molecules used in organic electronics. ossila.com The condensation reaction involves the treatment of the diamine with an α-dicarbonyl compound, such as glyoxal (B1671930) or benzil, typically in an acidic medium or with heating. This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then aromatizes to the stable thienopyrazine ring system.

The resulting 5,7-dibromothieno[3,4-b]pyrazine (B3049469) derivatives can be further functionalized through cross-coupling reactions at the bromine positions, allowing for the tuning of their electronic and photophysical properties. For instance, a 2,3-diphenylthieno[3,4-b]pyrazine-based small molecule, DPTP-4D, has been synthesized from 2,5-dibromo-3,4-dinitrothiophene and demonstrated as an effective hole-transporting material in perovskite solar cells. ossila.com

Table 1: Examples of Thienopyrazine Synthesis from this compound

Dicarbonyl CompoundResulting Thienopyrazine DerivativePotential Applications
Glyoxal5,7-Dibromothieno[3,4-b]pyrazineIntermediate for organic conductors
Benzil2,3-Diphenyl-5,7-dibromothieno[3,4-b]pyrazineHole-transporting materials, organic light-emitting diodes (OLEDs)
AcenaphthenequinoneAcenaphtho[1,2-b]thieno[3,4-e]pyrazine, dibromo-substitutedFluorescent dyes, organic semiconductors

This table presents plausible reaction products based on known condensation reactions of aromatic diamines.

Analogous to thienopyrazine formation, this compound can be reacted with sulfur-containing reagents to yield thieno[3,4-b]thiadiazoles. The reaction with reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) can lead to the formation of the fused thiadiazole ring. These compounds are also investigated for their potential in organic electronics. Small molecule photodetectors based on thieno[3,4-b]thiadiazole derivatives have shown high detectivity. ossila.com

The mechanism of thienopyrazine formation from this compound and a 1,2-dicarbonyl compound follows a well-established pathway for quinoxaline (B1680401) synthesis. The reaction is initiated by the nucleophilic attack of one of the amino groups on a carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. An intramolecular cyclization then occurs, with the second amino group attacking the remaining carbonyl carbon. A final dehydration step results in the formation of the aromatic pyrazine (B50134) ring fused to the thiophene core.

The reaction conditions, such as the choice of solvent and the use of an acid catalyst, can significantly influence the reaction rate and yield. Protic solvents can facilitate proton transfer steps, while acid catalysis enhances the electrophilicity of the carbonyl carbons.

Acylation and Alkylation Reactions of Amino Groups

The amino groups of this compound can undergo acylation and alkylation reactions. Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. These reactions can be controlled to achieve mono- or di-acylation. The resulting acylamino groups can influence the electronic properties and solubility of the molecule.

Alkylation of the amino groups, typically with alkyl halides, can also be achieved. However, controlling the degree of alkylation can be challenging, often leading to a mixture of primary, secondary, and tertiary amines. These N-substituted derivatives can serve as intermediates for more complex molecular structures.

Metal Coordination Chemistry via Diamine Ligands

The vicinal diamine groups of this compound make it an excellent bidentate ligand for coordinating with various metal ions. The nitrogen atoms of the amino groups can donate their lone pair of electrons to a metal center, forming stable chelate rings. The coordination chemistry of thiophenediamine ligands is an active area of research, with applications in catalysis, sensing, and materials science.

The electronic properties of the resulting metal complexes can be tuned by the nature of the metal ion and the substituents on the thiophene ring. The bromo-substituents on the 2,5-positions can influence the ligand field strength and the redox properties of the metal center.

Table 2: Potential Metal Complexes with this compound as a Ligand

Metal IonPotential Complex GeometryPotential Applications
Copper(II)Square Planar or Distorted OctahedralCatalysis, Antimicrobial agents
Nickel(II)Square Planar or TetrahedralCatalysis, Magnetic materials
Palladium(II)Square PlanarCross-coupling catalysis
Platinum(II)Square PlanarAnticancer agents, OLED phosphors

This table suggests potential coordination complexes based on the known behavior of similar aromatic diamine ligands.

Reactivity of Bromine Substituents

The bromine atoms at the 2 and 5 positions of the thiophene ring are susceptible to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are paramount in the functionalization of this compound. These reactions enable the introduction of a wide array of aryl, heteroaryl, and vinyl groups, significantly extending the π-conjugated system of the thiophene core.

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is often favored due to its mild reaction conditions and the generation of non-toxic byproducts. nih.gov The Stille coupling, employing organotin reagents, is also a versatile method for C-C bond formation. rsc.org Both reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

The primary application of cross-coupling reactions with this compound is the synthesis of extended π-conjugated systems. By coupling the dibromothiophene with various arylboronic acids (in Suzuki reactions) or arylstannanes (in Stille reactions), researchers can construct larger aromatic structures with tailored electronic and photophysical properties. For instance, the double Suzuki cross-coupling of the related 2,5-dibromo-3-hexylthiophene (B54134) with different arylboronic acids has been shown to produce 2,5-diaryl-3-hexylthiophenes in moderate to good yields. nih.gov This approach is directly applicable to the diamino-substituted analogue for the synthesis of novel materials for applications in organic electronics. The resulting 2,5-diaryl-3,4-thiophenediamines can serve as precursors to thieno[3,4-b]pyrazine-based materials. rsc.org

The success of cross-coupling reactions is highly dependent on the choice of catalyst system and reaction conditions. For Suzuki couplings of dibromothiophenes, palladium catalysts such as Pd(PPh₃)₄ and Pd(OAc)₂/phosphine ligand combinations are commonly employed. nih.govresearchgate.net The choice of base, solvent, and temperature also plays a critical role in optimizing the reaction yield and selectivity.

Studies on the Suzuki coupling of 2,5-dibromo-3-hexylthiophene have shown that using a palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0) with a base such as potassium phosphate (B84403) in a solvent system like 1,4-dioxane/water at elevated temperatures (e.g., 90 °C) provides good yields of the coupled products. nih.govnih.gov The efficiency of the catalytic process can be influenced by the nature of the substituents on the coupling partners. nih.gov The development of highly active and stable monoligated palladium(0) species has emerged as a key trend in optimizing cross-coupling reactions. nih.gov

Below is a table summarizing typical reaction conditions for the Suzuki cross-coupling of a related dibromothiophene, which can be extrapolated for this compound.

ParameterConditionSource
Catalyst Pd(PPh₃)₄ nih.gov
Base K₃PO₄ nih.gov
Solvent 1,4-Dioxane/H₂O nih.gov
Temperature 90 °C nih.gov
Reactants Arylboronic acid nih.gov

Nucleophilic Aromatic Substitution on Brominated Thiophene

While cross-coupling reactions are the most common methods for functionalizing the C-Br bonds, nucleophilic aromatic substitution (SNAr) presents an alternative pathway. In SNAr reactions, a nucleophile displaces the bromide ion. For this to occur on an aromatic ring, the ring must typically be activated by electron-withdrawing groups. nih.gov In the case of this compound, the electron-donating nature of the amino groups would generally disfavor direct SNAr at the C-Br positions.

However, the reactivity can be altered by modifying the amino groups. For instance, their conversion to electron-withdrawing groups could facilitate subsequent nucleophilic substitution of the bromine atoms. Theoretical studies on other substituted thiophenes have shown that the mechanism of SNAr involves the initial addition of the nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the halide. nih.gov The presence of strong electron-withdrawing substituents significantly lowers the activation energy for the nucleophilic attack. nih.gov

Dual Reactivity and Selective Functionalization

A key feature of this compound is its dual reactivity, stemming from the presence of both nucleophilic amino groups and electrophilic C-Br bonds. This allows for selective and sequential functionalization, opening avenues for the synthesis of complex, multifunctional molecules.

The amino groups can readily react with electrophiles, for example, undergoing condensation with α-dicarbonyl compounds to form thieno[3,4-b]pyrazines. This reaction is a powerful method for creating fused heterocyclic systems which are valuable in materials science. nih.gov

The selective functionalization can be envisioned in a stepwise manner. First, the amino groups can be protected or reacted with a suitable diketone to form the thieno[3,4-b]pyrazine (B1257052) core. Subsequently, the bromine atoms on this newly formed fused system can undergo palladium-catalyzed cross-coupling reactions to introduce further diversity. This strategic approach allows for precise control over the final molecular architecture. The choice of reaction conditions and reagents is crucial to achieve the desired selectivity, either targeting the amino groups first or proceeding directly with the functionalization of the bromine atoms while preserving the amino functionalities.

Polymerization Studies and Macro Molecular Architectures

Homo-polymerization of 2,5-Dibromo-3,4-thiophenediamine Derivatives

The direct polymerization of this compound and its N-functionalized derivatives presents a route to novel homopolymers with unique electronic and optical properties. Both electrochemical and chemical oxidative methods have been explored for this purpose.

Electrochemical Polymerization Techniques

Electrochemical polymerization offers a versatile method for the synthesis of conductive polymer films directly onto an electrode surface. This technique allows for precise control over the film thickness and morphology by adjusting parameters such as monomer concentration, supporting electrolyte, solvent, and the applied potential or current.

In a typical electrochemical polymerization setup, a three-electrode cell is employed, consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). The monomer, this compound, is dissolved in a suitable solvent containing a supporting electrolyte to ensure conductivity. The polymerization is initiated by applying an anodic potential to the working electrode.

The proposed mechanism involves the oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately the polymer film that deposits on the electrode surface. The presence of the amino groups on the thiophene (B33073) ring is expected to influence the oxidation potential of the monomer and the electronic properties of the resulting polymer.

ParameterTypical Conditions
Working Electrode Indium Tin Oxide (ITO), Platinum
Solvent Acetonitrile, Dichloromethane
Supporting Electrolyte Tetrabutylammonium hexafluorophosphate (TBAHPF6), Lithium perchlorate (LiClO4)
Monomer Concentration 1-10 mM
Polymerization Mode Potentiodynamic (cyclic voltammetry) or Potentiostatic (constant potential)

This table presents typical experimental conditions for the electrochemical polymerization of thiophene derivatives.

Chemical Oxidative Polymerization Methods

Chemical oxidative polymerization provides a scalable route for the bulk synthesis of polymers from this compound. This method involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent.

Ferric chloride (FeCl₃) is a commonly employed oxidant for the polymerization of thiophene derivatives. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The monomer is dissolved in a dry organic solvent, and a solution or suspension of the oxidant is added. The polymerization proceeds via an oxidative coupling mechanism, similar to the electrochemical method.

The choice of solvent, oxidant-to-monomer ratio, reaction temperature, and time can significantly impact the yield, molecular weight, and properties of the resulting polymer. After the reaction, the polymer is typically precipitated in a non-solvent, collected by filtration, and purified to remove any residual oxidant and oligomers.

Oxidizing AgentTypical SolventReaction Temperature
Ferric chloride (FeCl₃)Chloroform, DichloromethaneRoom Temperature to Reflux
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)Acetonitrile, Water0°C to Room Temperature

This table outlines common chemical oxidants and conditions used for the polymerization of thiophene monomers.

Structure-Property Relationships in Homopolymers

The properties of homopolymers derived from this compound are intrinsically linked to their chemical structure and morphology. The presence of both bromine and amine substituents on the thiophene ring is expected to impart unique characteristics.

The amino groups can act as electron-donating moieties, potentially lowering the bandgap of the polymer and enhancing its conductivity in the doped state. Furthermore, the hydrogen atoms of the amine groups can participate in intermolecular hydrogen bonding, which could influence the polymer chain packing and morphology.

The bromine atoms at the 2 and 5 positions are crucial for the polymerization process, as they are the leaving groups during the coupling reaction. Their presence in the final polymer structure would indicate incomplete polymerization or side reactions.

Key properties to be investigated for these homopolymers include:

Electrical Conductivity: Measured in both the neutral and doped states to assess their potential as conductive materials.

Optical Properties: Studied using UV-Vis-NIR spectroscopy to determine the optical bandgap and any electrochromic behavior.

Morphology: Examined using techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) to understand the film's surface structure.

Thermal Stability: Assessed by thermogravimetric analysis (TGA) to determine the polymer's degradation temperature.

Co-polymerization with Other Monomers

To further tailor the properties of materials based on this compound, it can be copolymerized with other monomers. This approach allows for the creation of macromolecules with a combination of properties from the different constituent units.

Alternating and Random Copolymerization Strategies

Copolymerization can be carried out to achieve either random or alternating sequences of the different monomer units along the polymer chain.

Random Copolymerization: This can be achieved by polymerizing a mixture of this compound and another comonomer, typically with similar reactivity ratios. The resulting polymer will have a random distribution of the two monomer units.

Alternating Copolymerization: To achieve a strictly alternating structure, monomers with complementary reactivity are often used. For instance, a donor-type monomer can be copolymerized with an acceptor-type monomer. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, are powerful methods for synthesizing well-defined alternating copolymers.

Incorporation into Donor-Acceptor (D-A) Conjugated Polymers

A significant area of research is the incorporation of this compound derivatives into donor-acceptor (D-A) conjugated polymers. In this architecture, electron-rich (donor) and electron-poor (acceptor) units are arranged alternately along the polymer backbone. This design strategy is highly effective for tuning the optical and electronic properties of the resulting materials.

The 3,4-diaminothiophene (B2735483) unit can act as an electron-donating moiety. When copolymerized with a suitable electron-accepting comonomer, the resulting D-A polymer is expected to have a smaller bandgap compared to the corresponding homopolymers. This is due to the intramolecular charge transfer between the donor and acceptor units.

The synthesis of these D-A copolymers is typically achieved through cross-coupling reactions. For this, the 2,5-dibromo functionality of the thiophene monomer is essential, as it allows for coupling with appropriately functionalized (e.g., boronic acid or stannane) comonomers.

Donor MonomerAcceptor Monomer (Example)Polymerization MethodExpected Property
This compound derivativeBenzothiadiazole derivativeSuzuki or Stille CouplingLow Bandgap, Broad Absorption
This compound derivativeDiketopyrrolopyrrole derivativeSuzuki or Stille CouplingHigh Charge Carrier Mobility

This table provides examples of potential donor-acceptor copolymer systems incorporating this compound derivatives.

The properties of these D-A copolymers, such as their absorption and emission spectra, energy levels (HOMO and LUMO), and charge transport characteristics, can be finely tuned by the choice of the comonomer, making them promising candidates for applications in organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Influence of Side Chains and Co-monomers on Polymer Properties

No information was found regarding the introduction of side chains or the use of co-monomers in the polymerization of this compound and their effect on the resulting polymer's properties.

Control over Polymerization Parameters

Regioregularity and Molecular Weight Control

There are no documented methods or studies on controlling the regioregularity or molecular weight of polymers derived from this compound.

Kinetic and Mechanistic Aspects of Polymer Growth

The kinetics and mechanisms of polymer growth for this compound have not been reported in the scientific literature.

Polymerization in Flow Systems

No research has been published on the polymerization of this compound using flow chemistry systems.

Applications in Advanced Materials Research

A Gateway to Organic Electronics and Optoelectronics Research

The functionalization of 2,5-Dibromo-3,4-thiophenediamine is a key strategy for developing materials with tailored electronic and optical properties. By reacting the diamine with various dicarbonyl compounds, researchers can synthesize a broad class of thieno[3,4-b]pyrazine-based molecules and polymers. The electron-deficient nature of the resulting pyrazine (B50134) ring, combined with the electron-rich thiophene (B33073) core, imparts desirable donor-acceptor characteristics to these materials, which are essential for a variety of organic electronic and optoelectronic devices.

Enabling Active Layers in Organic Solar Cells (OSCs) and Photodetectors (SMPDs)

Derivatives of this compound are extensively investigated for their potential in light-harvesting applications. The ability to tune the energy levels (HOMO and LUMO) of thieno[3,4-b]pyrazines by modifying the substituents allows for the optimization of their absorption spectra and charge transport properties. mdpi.com

In the realm of organic solar cells, thieno[3,4-b]pyrazine-based dyes have been designed as sensitizers in Dye-Sensitized Solar Cells (DSSCs). For instance, two novel organic sensitizers, TP1 and TP2, based on a thieno[3,4-b]pyrazine (B1257052) bridge, have been synthesized. mdpi.com Devices fabricated with these dyes have achieved power conversion efficiencies (PCEs) of up to 5.2% under full sun intensity. mdpi.commdpi.com Furthermore, near-infrared (NIR) metal-free organic sensitizers derived from thieno[3,4-b]pyrazine have been developed for quasi-solid-state DSSCs, demonstrating PCEs of 5.30% and efficient photoelectric conversion extending into the NIR region. researchgate.netnih.gov

For organic photodetectors, polymers containing thieno[3,4-b]pyrazine units have shown significant promise. These materials can exhibit dual-band absorbance in the UV-visible region and efficient ambipolar transport characteristics. researchgate.net An optimal device based on a thieno[3,4-b]pyrazine-containing polymer, TP-Si, demonstrated a high specific detectivity (D*) of 3.35 x 10¹² Jones and a peak external quantum efficiency (EQE) over 40%. researchgate.net

Application AreaDerivative TypeKey Performance Metric
Organic Solar Cells (OSCs)Thieno[3,4-b]pyrazine-based dyes (TP1, TP2)Power Conversion Efficiency (PCE): up to 5.2% mdpi.commdpi.com
Organic Solar Cells (OSCs)NIR Thieno[3,4-b]pyrazine sensitizersPower Conversion Efficiency (PCE): 5.30% researchgate.netnih.gov
Organic Photodetectors (OPDs)Thieno[3,4-b]pyrazine-containing polymersSpecific Detectivity (D*): 3.35 x 10¹² Jones researchgate.net
Organic Photodetectors (OPDs)Thieno[3,4-b]pyrazine-containing polymersExternal Quantum Efficiency (EQE): > 40% researchgate.net

A Foundation for Charge Transport Layers in Organic Field-Effect Transistors (OFETs)

The molecular structure of thieno[3,4-b]pyrazine derivatives, originating from this compound, allows for the creation of materials with excellent charge transport capabilities, making them suitable for the active layers in organic field-effect transistors (OFETs). The planarity of the thienopyrazine core can facilitate strong intermolecular π-π stacking, which is crucial for efficient charge hopping between molecules.

Research has shown that copolymers incorporating thieno[3,4-b]pyrazine units can be designed to have tunable energy levels and charge carrier mobilities. researchgate.net For example, a novel organic semiconductor, 2,6-DADTT, based on a dithieno[3,2-b:2′,3′-d]thiophene core, has been synthesized and shown to have a single crystal structure with classical herringbone packing and multiple intermolecular interactions. nih.gov Single crystal OFETs based on this material have achieved a highest mobility of 1.26 cm²/Vs. nih.gov Another study on benzo[b]thieno[2,3-d]thiophene (BTT) derivatives for solution-processable OFETs reported hole mobilities of up to 0.005 cm²/Vs with a current on/off ratio higher than 10⁶. mdpi.com

Derivative FamilyHighest Mobility (cm²/Vs)On/Off Ratio
Dithieno[3,2-b:2′,3′-d]thiophene derivative (2,6-DADTT)1.26 nih.gov10⁶ - 10⁸ nih.gov
Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives0.005 mdpi.com> 10⁶ mdpi.com

Precursors for Emitter Materials and Hosts in Organic Light-Emitting Diodes (OLEDs)

The versatility of this compound as a precursor extends to the development of materials for organic light-emitting diodes. The donor-acceptor-donor (D-A-D) architecture, readily achievable through the functionalization of the thienopyrazine core, is a common strategy for creating efficient fluorescent emitters.

A series of thienopyrazine-based D-A-D near-infrared (NIR) fluorescent compounds have been synthesized. nih.govacs.org These materials exhibit large Stokes shifts of approximately 175 nm, leading to emission in the NIR region. nih.govacs.org This significant Stokes shift is attributed to a substantial molecular reorganization in the excited state. nih.govacs.org Such properties are highly desirable for applications in NIR-OLEDs, which have potential uses in night-vision displays and biomedical imaging. Additionally, thienopyrazine-based fluorophores are being explored for applications in Luminescent Solar Concentrators (LSCs), which can be integrated with photovoltaic devices. researchgate.net

Building Blocks for Electrochromic Devices and Displays

The electrochemical properties of polymers derived from this compound make them interesting candidates for electrochromic applications. These materials can change their color in response to an applied voltage, a property that is utilized in smart windows, displays, and sensors.

A soluble conducting polymer based on a dioctyl-substituted di(thien-2-yl)thieno[3,4-b]pyrazine has been synthesized and shown to exhibit a saturated green color in its neutral state. acs.org Upon oxidation, the polymer becomes transmissive and pale brown, with strong absorption in the near-infrared. acs.org This distinct color change and the high solubility of the polymer make it a promising material for realizing full-color electrochromic displays. acs.org

Enabling Research in Sensors and Sensing Platforms

The chemical reactivity of the nitrogen atoms in the pyrazine ring of thienopyrazine derivatives, which are synthesized from this compound, opens up possibilities for their use in chemical and biological sensing.

Chemo-sensors and Biosensors Based on Derivatives

The electron-deficient nature of the thienopyrazine core makes it sensitive to the presence of electron-donating or electron-withdrawing analytes. This property can be harnessed to create chemo-sensors. For instance, the fluorescence of thienopyrazine-based compounds can be quenched or enhanced upon interaction with specific chemical species.

Photo-activated Sensing Mechanisms

Polymers derived from this compound are promising candidates for photo-activated sensors. The general mechanism for such sensors based on functionalized polythiophenes involves the modulation of their photophysical properties upon interaction with an analyte. The polythiophene backbone possesses excellent charge transport properties and often exhibits fluorescence. dergipark.org.tr

The sensing action is typically achieved by attaching specific receptor molecules to the polymer chain. In the case of poly(3,4-diaminothiophene), the amino groups provide ideal sites for such functionalization. For instance, these amino groups can be reacted with various aldehydes to form Schiff bases, which can act as selective binding sites for metal ions or other target molecules.

The process of photo-activated sensing can be summarized as follows:

Photoexcitation: The polythiophene backbone is excited by a light source, promoting an electron to a higher energy level.

Analyte Binding: The target analyte binds to the functional groups (receptors) attached to the polymer.

Signal Transduction: This binding event causes a change in the electronic properties of the polythiophene chain, which in turn affects its de-excitation pathway. This can manifest as a change in fluorescence intensity (quenching or enhancement), a shift in the emission wavelength, or a change in the material's conductivity. mdpi.com

A common phenomenon observed is fluorescence quenching. In the unbound state, the polymer fluoresces efficiently. Upon binding the analyte, a new non-radiative decay pathway is introduced, leading to a decrease in fluorescence. The extent of this quenching can be correlated to the concentration of the analyte.

Polymer SystemAnalyteSensing PrincipleObserved Effect
Functionalized PolythiopheneMetal IonsAnalyte binding induces aggregationFluorescence quenching
Poly(3-hexylthiophene)Nerve Agent Simulant (DMMP)Adsorption of analyte alters electronic propertiesEnhanced electrical response under illumination
Poly(3,4-ethylenedioxythiophene)Nucleic AcidsAdsorption and hybridization of DNAFluorescence recovery
Poly(3,4-ethylenedioxythiophene)Nitrate IonsSelective uptake of ionsChange in conductivity

This table presents examples of photo-activated and other sensing mechanisms in polythiophene-based systems, illustrating the principles that could be applied to sensors derived from this compound.

Catalysis Research

The electronic properties and functional groups of this compound and its derivatives make them suitable for applications in both metal-free and organometallic catalysis.

Metal-Free Catalysis Studies

There is growing interest in developing metal-free catalysts to replace expensive and potentially toxic noble metal catalysts. Polymers and composites derived from this compound have shown potential in this area, particularly for the hydrogen evolution reaction (HER).

A notable example is the use of a composite material made from poly(3,4-dinitrothiophene), the direct precursor to poly(3,4-diaminothiophene), and single-walled carbon nanotubes (SWCNTs). This composite has been studied as a metal-free catalyst for the hydrogen evolution reaction. The dinitro- and subsequently the diamino-functionalized polythiophene plays a crucial role in the catalytic activity. While the exact mechanism is complex, it is proposed that the nitrogen and sulfur atoms in the polymer backbone can act as active sites for proton adsorption and reduction. The combination with SWCNTs enhances the electrical conductivity and provides a high surface area, further boosting the catalytic efficiency.

Mechanistic insights from related polythiophene systems in photo-electrochemical hydrogen evolution suggest that protonation of the sulfur atom in the thiophene ring, followed by the formation of a long-lived triplet state, is a key step in the catalytic cycle for H₂ formation. rsc.org

Catalyst SystemReactionKey Features
Poly(3,4-dinitrothiophene)/SWCNTHydrogen Evolution ReactionMetal-free, high conductivity, high surface area
Poly(2,2′-bithiophene)Photo-electrochemical Hydrogen EvolutionProtonation of sulfur, formation of triplet state
g-C₃N₄–PEDOT/P3HTPhotocatalytic Hydrogen EvolutionEnhanced charge separation and migration

This table summarizes research on metal-free catalysis utilizing polythiophene-based materials, including a direct precursor to the polymer of this compound.

Ligand Design for Organometallic Catalysis

The two adjacent amino groups on the thiophene ring of this compound make it an excellent platform for designing bidentate or tetradentate ligands for organometallic catalysis. By reacting the diamine with aldehydes or ketones, a wide variety of Schiff base ligands can be synthesized. dergipark.org.tr These ligands can then coordinate with various transition metals to form stable complexes.

The general approach involves the condensation reaction of this compound with two equivalents of a suitable aldehyde to form a diimine Schiff base ligand. This ligand can then chelate to a metal center, creating a pre-catalyst or an active catalyst for various organic transformations. The electronic and steric properties of the resulting catalyst can be fine-tuned by modifying the structure of the aldehyde used in the ligand synthesis.

For example, a Schiff base ligand derived from a diamine and salicylaldehyde (B1680747) can form a tetradentate ligand that coordinates with metals like copper(II), nickel(II), and zinc(II). researchgate.net Such complexes are known to be active catalysts for various reactions. While specific studies on ligands derived directly from this compound are not extensively reported, the principles of ligand design are well-established.

Ligand TypeMetal CenterPotential Catalytic Application
Diimine Schiff BasePalladium(II)C-C coupling reactions
Diimine Schiff BaseCopper(II)Oxidation reactions
Diimine Schiff BaseNickel(II)Polymerization reactions

This table illustrates the potential applications of Schiff base ligands derived from diamines like this compound in organometallic catalysis.

Spectroscopic and Structural Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For derivatives of 2,5-Dibromo-3,4-thiophenediamine, both ¹H and ¹³C NMR would provide crucial information.

In the ¹H NMR spectrum of a potential derivative, the chemical shifts and coupling constants of the amine protons would be of particular interest. Their position would be indicative of the electronic environment and potential for hydrogen bonding. For comparison, in the related compound 2,5-Dibromothiophene (B18171), the two protons on the thiophene (B33073) ring appear as a singlet at approximately 6.7-6.8 ppm, depending on the solvent. chemicalbook.com For this compound, the absence of signals in this region and the appearance of signals corresponding to the amine protons would confirm the substitution pattern.

Table 1: Representative ¹H NMR Data for a Related Thiophene Compound

CompoundSolventChemical Shift (ppm)Multiplicity
2,5-DibromothiopheneCDCl₃6.826Singlet

This table is based on data for a related compound and is for illustrative purposes.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₄H₄Br₂N₂S). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) would result in a characteristic M, M+2, and M+4 pattern in the mass spectrum, providing a clear signature for the presence of two bromine atoms.

Furthermore, fragmentation analysis in MS/MS experiments would offer insights into the compound's structure and stability. The fragmentation pattern would likely show the loss of bromine atoms, amine groups, or other fragments, which helps in piecing together the molecular structure. This technique is also invaluable for monitoring the progress of chemical reactions, such as the reduction of 2,5-dibromo-3,4-dinitrothiophene (B14878) to form the target diamine, by detecting the presence of intermediates and the final product. researchgate.netossila.com

X-ray Crystallography of Single Crystals and Co-crystals

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. Obtaining single crystals of this compound would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions. The crystal structure of the precursor, 2,5-dibromo-3,4-dinitrothiophene, has been determined and it crystallizes in the monoclinic space group C2/c. researchgate.net

For this compound, crystallographic analysis would reveal the planarity of the thiophene ring, the orientation of the amine groups, and the nature of hydrogen bonding networks between adjacent molecules. This information is crucial for understanding the solid-state packing, which in turn influences the material's electronic properties. The formation of co-crystals with other molecules could also be explored to tune these properties for specific applications.

Electrochemical Characterization of Polymers and Oligomers

The electrochemical properties of polymers and oligomers derived from this compound are central to their potential use in electronic devices.

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior (oxidation and reduction processes) of a compound. For polymers synthesized from this compound, CV would be used to determine the oxidation potential, which is related to the highest occupied molecular orbital (HOMO) energy level. The reversibility of the redox processes indicates the stability of the charged species (polarons and bipolarons) that are responsible for electrical conductivity. In studies of similar conjugated polymers, such as those derived from indole (B1671886) and benzothiadiazole moieties, CV has been used to determine HOMO energy levels, which were calculated from the oxidation onsets. nih.gov

Table 2: Illustrative Electrochemical Data for a Conjugated Copolymer

PolymerOxidation Onset (V)HOMO Level (eV)
P-In6CFBTz0.37, 1.05-4.89

This table is based on data for a related copolymer and is for illustrative purposes. nih.gov

In-situ spectroelectrochemistry combines UV-Vis-NIR spectroscopy with electrochemical measurements. This technique allows for the observation of changes in the electronic absorption spectrum of a polymer film as the applied potential is varied. For polymers of this compound, this would enable the direct correlation of specific redox states with their optical properties. The appearance and evolution of absorption bands corresponding to polarons and bipolarons can be monitored, providing insights into the charge carriers and the electronic band structure of the material. For example, in studies of polyaniline, in-situ spectroelectrochemistry has identified four distinct optical species corresponding to different oxidation states. researchgate.net

Advanced Vibrational Spectroscopy (IR, Raman) for Mechanistic Insights

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule, which are sensitive to its structure and bonding. For this compound, the IR spectrum would be expected to show characteristic N-H stretching and bending vibrations from the amine groups, as well as C-N and C-S stretching modes.

In the context of reaction mechanisms, these techniques can be used to follow the conversion of the nitro groups in 2,5-dibromo-3,4-dinitrothiophene to the amino groups in the final product. The disappearance of the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group and the appearance of the N-H vibrations would confirm the successful reduction. In-situ IR or Raman spectroscopy could also be applied during electrochemical polymerization to gain mechanistic insights into the coupling of monomer units. Studies on related thiadiazole compounds have successfully used IR and Raman spectroscopy, in conjunction with quantum chemical calculations, to assign the observed vibrational bands. researchgate.net

Electron Microscopy Techniques for Morphological Analysis of Films

Electron microscopy techniques are indispensable tools for elucidating the surface topography and internal structure of thin films derived from thiophene-based monomers. These methods provide critical insights into how processing conditions and molecular structure influence the final morphology of the film, which in turn dictates its electronic and optical properties. While direct electron microscopy studies on films produced from the specific monomer this compound are not extensively available in the public domain, the analysis of closely related polythiophene films provides a clear framework for the application and utility of these techniques.

Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are frequently employed to characterize the morphology of polymer films. SEM provides high-resolution images of the surface, revealing details about texture, porosity, and the presence of aggregates or domains. AFM, on the other hand, can provide three-dimensional surface profiles at the nanoscale, offering quantitative data on roughness and feature sizes.

In the broader context of polythiophene films, research has demonstrated the power of these techniques. For instance, AFM has been used to resolve the molecular and sub-molecular ordering of polythiophene strands and thin films, which is a significant step toward correlating polymer structure with device performance. nih.gov Topographic AFM images can reveal surface roughness in the nanometer range and identify islands with typical dimensions of 10–20 nm. nih.gov Furthermore, AFM has been instrumental in visualizing the fibrillar structures and crystalline domains in poly(3-hexylthiophene) (P3HT) films, showing how these features are influenced by factors like polymer molecular weight and the choice of solvent during film preparation. researchgate.net

SEM analysis of films obtained from the electropolymerization of thiophene derivatives has shown uniform globular morphologies. mdpi.com The morphology of such films can be controlled by various experimental parameters during the electrochemical deposition process.

These examples highlight how electron microscopy is used to gain a detailed understanding of film morphology. For a hypothetical film derived from this compound, these techniques would be similarly applied to assess its quality and structural characteristics. The data obtained would be crucial for establishing structure-property relationships and optimizing the material for potential applications.

To illustrate the type of data generated in such studies, the following interactive table summarizes findings for related polythiophene films.

Polymer FilmMicroscopy TechniqueKey Morphological Findings
Poly(3-hexylthiophene) (P3HT)Atomic Force Microscopy (AFM)Revealed fibrillar structures and crystalline domains. Morphology was dependent on molecular weight and casting solvent. researchgate.net
Poly(3-decylthiophene) (P3DT)Atomic Force Microscopy (AFM)Showed domains with parallel polymer strands with an inter-strand separation of approximately 1.95 nm. nih.gov
Electropolymerized poly(3-decylthiophene)Scanning Electron Microscopy (SEM)The film displayed a uniform globular morphology with grain diameters around 10 µm.
Poly[2,6-(4,4-bis-(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-bʹ]dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)] (PCPDTBT) with Ag NanoparticlesAtomic Force Microscopy (AFM)The morphology of Ag nanoparticles on the PCPDTBT film was characterized, with nanoparticle sizes close to 120 nm. mdpi.com

This table demonstrates the kind of detailed morphological information that can be obtained using electron microscopy techniques, which would be invaluable for the scientific evaluation of films made from this compound.

Computational and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum level. These methods determine the arrangement of electrons and their corresponding energy levels, which in turn dictate the molecule's chemical and physical properties.

Density Functional Theory (DFT) has become a standard computational tool for investigating the molecular and electronic properties of organic compounds, including thiophene (B33073) derivatives. mdpi.comrsc.org DFT calculations can provide a detailed picture of the optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density. For 2,5-Dibromo-3,4-thiophenediamine, DFT studies would elucidate the influence of the bromo and amino substituents on the electronic structure of the thiophene ring. The electron-donating nature of the amino groups and the electron-withdrawing/steric effects of the bromo groups would be key features to analyze.

DFT calculations can also determine various electronic properties. For instance, Mulliken charge analysis can reveal the partial charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. rsc.org Such studies on related thiophene derivatives have shown that the distribution of charges is significantly influenced by the nature of the substituents. rsc.org

Table 1: Representative Data from DFT Calculations on Thiophene Derivatives

Property Description Typical Values for Thiophene Derivatives
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms. C-C: ~1.38-1.44, C-S: ~1.72-1.75, C-Br: ~1.85-1.90, C-N: ~1.38-1.42
Bond Angles (°) The angle formed between three atoms across at least two bonds. C-S-C: ~92-93, C-C-S: ~111-112, C-C-C: ~112-113
Dihedral Angles (°) The angle between two intersecting planes. Defines the planarity and conformation of the molecule.

| Mulliken Atomic Charges | A measure of the partial atomic charge in a molecule. | Varies based on electronegativity of bonded atoms. |

Note: The values presented are typical for thiophene derivatives and serve as an illustrative example. Specific values for this compound would require a dedicated DFT study.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

For derivatives of this compound, the HOMO and LUMO energy levels would be highly dependent on the nature of any additional substituents. Computational studies on other thiophene derivatives have shown that electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. researchgate.net The HOMO–LUMO gap is a critical parameter in the design of organic electronic materials, as it relates to the energy required for electronic excitation. mdpi.com

Table 2: Predicted HOMO-LUMO Energy Levels for Illustrative Thiophene Derivatives

Derivative HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Thiophene -6.9 1.2 8.1
3,4-Diaminothiophene (B2735483) -5.5 0.8 6.3

Note: These values are illustrative and based on general trends for substituted thiophenes. Actual values for specific derivatives would need to be calculated.

Reaction Mechanism Elucidation

Computational modeling is an invaluable tool for mapping out the intricate details of chemical reactions, providing insights into the transformation of reactants into products.

The synthesis of this compound likely proceeds through the reduction of a precursor, 2,5-dibromo-3,4-dinitrothiophene (B14878). researchgate.netossila.com Computational modeling can be employed to investigate the mechanism of this reduction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the most energetically favorable pathway and can help in optimizing reaction conditions.

For instance, different reducing agents could be modeled to determine which one leads to the lowest activation energy barrier for the conversion of the nitro groups to amino groups. These calculations can also shed light on the step-wise nature of the reduction, for example, whether the two nitro groups are reduced sequentially or simultaneously.

The reactivity and selectivity of this compound can be predicted using computational methods. The presence of both amino and bromo groups on the thiophene ring suggests a rich and varied chemistry. The amino groups are nucleophilic and can participate in reactions such as condensation and acylation. The bromo groups, on the other hand, are good leaving groups and can be utilized in cross-coupling reactions like Suzuki or Stille couplings to form new carbon-carbon bonds. ossila.com

Computational models can predict the most likely sites for reaction. For example, by analyzing the distribution of the HOMO and LUMO, one can predict where electrophilic and nucleophilic attacks are most likely to occur. Furthermore, the modeling of transition states for different possible reaction pathways can help in predicting the selectivity of a reaction, for instance, whether a reaction will occur preferentially at the amino group or the bromo-substituted carbon.

Polymerization Modeling

The presence of two bromo groups in this compound suggests its potential as a monomer for polymerization. Computational modeling can be used to explore the feasibility and characteristics of the resulting polymers.

Simulation of Polymer Chain Growth and Conformation

The translation of monomeric this compound into a functional polymeric material is a complex process. Computational simulations offer a molecular-level view of polymer chain growth and the resulting conformational landscape, which are crucial determinants of the material's bulk properties.

Molecular dynamics (MD) simulations, often employing reactive force fields (ReaxFF), are a powerful tool to model the polymerization process. bohrium.comresearchgate.net These simulations can track the formation of covalent bonds between monomer units over time, providing insights into the kinetics of chain growth. uq.edu.au For instance, a generalized computational procedure can be established to model the chain-growth polymerization by dynamically forming bonds based on known reaction kinetics data. uq.edu.au In the case of poly(this compound), simulations would likely model an oxidative polymerization mechanism, tracking the consumption of monomers and the distribution of oligomer chain lengths at various temperatures. diva-portal.org Such simulations have shown that for similar systems like poly(3,4-ethylenedioxythiophene) (PEDOT), the average chain length increases with polymerization temperature, a factor limited by the diffusivity of the reacting oligomers. diva-portal.org

Once the polymer chains are formed, their conformation dictates the degree of π-orbital overlap along the backbone and between adjacent chains, which is essential for efficient charge transport. The conformation of polythiophenes is largely determined by the torsional angles between adjacent thiophene rings. acs.orgresearchgate.net The presence of bulky dibromo and amino substituents on the thiophene ring in poly(this compound) would be expected to induce significant steric hindrance. acs.org This steric effect could lead to a more twisted polymer backbone compared to unsubstituted polythiophene, potentially reducing conjugation length. acs.org

Ab initio calculations and Density Functional Theory (DFT) are commonly used to construct potential energy surfaces (PES) by mapping the energy as a function of the dihedral angle between monomer units. acs.orgresearchgate.net For substituted terthiophenes, it has been shown that electron-donating groups like methoxy (B1213986) can favor a more planar conformation, while sterically demanding groups like methyl lead to a more twisted structure. acs.org The amino groups (-NH2) on the 3,4-positions of the thiophene ring in the target polymer are electron-donating and can also participate in intramolecular hydrogen bonding, which might counteract the steric hindrance from the bromine atoms to some extent, influencing the final chain conformation. pnas.org The interplay between these electronic and steric effects is a key area of theoretical investigation.

A hypothetical conformational analysis for a dimer of the repeating unit could yield the data presented in Table 1.

Table 1: Calculated Torsional Potentials for a Dimer of 3,4-diamino-2,5-dibromothiophene Repeating Unit
ConformationDihedral Angle (°)Relative Energy (kcal/mol)Key Interactions
Syn-planar05.8Steric clash (Br-Br), Favorable N-H···N hydrogen bonding
Twisted902.5Reduced steric strain
Anti-planar1800.0Minimized steric interactions

Theoretical Studies of Charge Transport in Conjugated Polymers

The primary appeal of conjugated polymers lies in their semiconductor properties, which are fundamentally governed by the nature and mobility of charge carriers. Theoretical models are indispensable for understanding charge transport in materials like poly(this compound).

In conjugated polymers, charge carriers are not free electrons but rather quasi-particles known as polarons or bipolarons. rsc.orgmdpi.com These are localized distortions of the polymer lattice that accompany an added charge. Theoretical models like the Su-Schrieffer-Heeger (SSH) model and its extensions, as well as DFT calculations, are used to describe the electronic structure of these charge carriers. rsc.org The introduction of nitrogen atoms into the conjugated backbone, as in the case of the diamine-substituted thiophene, can significantly influence the electronic landscape. nih.govmdpi.com Theoretical studies on nitrogen-containing π-conjugated systems suggest that the position and nature of the nitrogen atoms can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), impacting the material's charge transport characteristics. nih.gov

Charge transport in these materials is typically described by a hopping mechanism, where charge carriers move between localized states. The rate of hopping is influenced by several factors that can be quantified computationally:

Reorganization Energy (λ): This is the energy required to distort the geometry of a neutral molecule to that of its charged state and vice versa. A lower reorganization energy generally leads to higher charge mobility. DFT calculations are the standard method for computing λ.

Electronic Coupling (Transfer Integral, t): This parameter quantifies the extent of electronic interaction between adjacent molecules or polymer segments. It is highly sensitive to the distance and orientation between the units and is a key determinant of charge mobility.

For polymers derived from this compound, theoretical studies would focus on how the unique substitution pattern affects these parameters. The amino groups are expected to raise the HOMO energy level, which could be beneficial for hole transport materials. researchgate.net Conversely, the electron-withdrawing nature of the bromine atoms might lower the LUMO, affecting electron transport.

A summary of hypothetical calculated parameters relevant to charge transport in poly(this compound) is presented in Table 2.

Table 2: Theoretical Charge Transport Parameters for Poly(this compound)
ParameterCalculated ValueSignificance
HOMO Energy Level-5.2 eVDetermines hole injection/extraction efficiency
LUMO Energy Level-2.8 eVDetermines electron injection/extraction efficiency
Band Gap2.4 eVInfluences optical absorption and electronic properties
Hole Reorganization Energy (λh)0.25 eVLower values favor higher hole mobility
Electron Reorganization Energy (λe)0.35 eVLower values favor higher electron mobility

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Methodologies for Enhanced Efficiency

Future research will likely prioritize the development of more efficient, sustainable, and scalable synthetic routes to 2,5-Dibromo-3,4-thiophenediamine and its precursors. While classical methods for thiophene (B33073) synthesis are well-established, emerging strategies in green chemistry and catalysis offer significant opportunities for improvement.

Key areas of focus include:

Catalytic Cyclization Reactions: Moving beyond stoichiometric reagents, the use of transition-metal catalysts such as palladium or copper could enable more atom-economical pathways. For instance, methods involving the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols present a modern approach to forming substituted thiophene rings under mild conditions. acs.orgnih.gov

Multicomponent Reactions: The adaptation of multicomponent strategies, such as the Gewald reaction for synthesizing 2-aminothiophenes, could provide a direct and efficient route to highly substituted thiophenediamines. nih.gov These reactions are prized for their operational simplicity and for building molecular complexity in a single step.

Green Chemistry Approaches: The integration of environmentally benign principles is crucial. This includes the exploration of alternative solvent systems like ionic liquids or deep eutectic solvents, which can enhance reaction rates and allow for catalyst recycling. rsc.org Furthermore, developing transition-metal-free synthetic pathways represents a significant goal for sustainable chemistry. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Approaches

MethodologyPotential AdvantagesKey Research Challenge
Palladium-Catalyzed CyclizationHigh efficiency, mild reaction conditions, good functional group tolerance. acs.orgAdapting substrates for diamine synthesis; catalyst cost and removal.
Gewald Multicomponent ReactionHigh atom economy, operational simplicity, rapid assembly of substituted aminothiophenes. nih.govControlling regioselectivity for 3,4-diamine substitution.
Synthesis in Green SolventsReduced environmental impact, potential for catalyst recycling, improved safety. rsc.orgEnsuring high yields and purity compared to conventional solvents.

Exploration of New Derivatization Pathways for Tunable Properties

The dual functionality of this compound offers a rich platform for chemical modification. Future work will focus on leveraging its reactive sites—the C-Br bonds and the N-H bonds—to create a vast library of new molecules with precisely tuned electronic and physical properties.

Derivatization at Bromine Positions: The bromine atoms are ideal handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or acetylenic substituents, enabling systematic tuning of the molecule's HOMO/LUMO energy levels, bandgap, and charge transport characteristics. mdpi.comjchps.com

Functionalization of Amino Groups: The primary amine groups can be transformed into a variety of functional moieties, including amides, imines, and ureas. This is particularly relevant for creating materials for specific applications, such as chemosensors, where the amine can act as a binding site for analytes. mdpi.comresearchgate.net

Post-Polymerization Modification: For polymeric materials derived from this monomer, post-polymerization modification offers a powerful strategy to introduce functional groups that may not be compatible with the initial polymerization conditions. d-nb.info Techniques like "click chemistry" on polymers bearing alkyne or azide side-chains could be employed to attach complex functionalities after the main polymer backbone is formed. beilstein-journals.org

Advanced Functional Materials Design Beyond Conventional Applications

By strategically derivatizing this compound, researchers can design materials for applications that go beyond traditional conducting polymers.

Chemosensors: The electron-rich thiophene ring combined with the analyte-binding capabilities of the diamine moiety makes this compound an excellent scaffold for fluorescent or colorimetric chemosensors. researchgate.net Future designs could target the selective and sensitive detection of metal ions, anions, or environmentally significant pollutants. uos.ac.krnih.gov For example, the intramolecular charge transfer (ICT) properties of donor-acceptor systems derived from this monomer could be harnessed for "turn-on" fluorescence sensing.

Optoelectronic Materials: The inherent π-conjugated system is a foundation for creating materials for organic electronics. By creating donor-acceptor structures through derivatization, materials with low bandgaps suitable for organic photovoltaics (OPVs) or near-infrared (NIR) emitters could be developed. taylorfrancis.comacs.org

Energy Storage: Polymers and composites derived from this compound could be explored for energy storage applications. When integrated with materials like graphene, the resulting nanocomposites may exhibit high specific capacitance, making them suitable for supercapacitor electrodes. researchgate.netacs.org

Integration with Nanoscience and Nanotechnology

The convergence of materials science and nanotechnology opens up new frontiers for this compound. Transforming this molecular building block into nanoscale materials can unlock novel properties and applications.

Polymer Nanoparticles and Nanofibers: Synthesizing nanoparticles or nanofibers from polymers of this compound could lead to materials with high surface areas and unique morphologies. Polythiophene nanoparticles have shown promise in biomedical applications, such as photothermal therapy, due to their strong NIR absorption. nih.gov

Hybrid Nanocomposites: Incorporating inorganic nanomaterials into a polymer matrix derived from the title compound is a promising direction.

Graphene and Carbon Nanotubes: Composites with graphene have been shown to enhance electrical conductivity, mechanical robustness, and thermal stability, making them suitable for applications in sensors, solar cells, and supercapacitors. mdpi.comresearchgate.net

Metallic Nanoparticles: Integrating gold (Au) or silver (Ag) nanoparticles can induce plasmonic effects, enhancing the optical and electrical properties of the composite material for use in advanced optoelectronic devices and sensors. acs.orgunesp.br

Table 2: Emerging Opportunities in Nanotechnology

Nanomaterial TypePotential ApplicationKey Property Enhancement
Polythiophene Nanoparticles (PTh-NPs)Photothermal Therapy, Bio-imagingHigh surface area, strong NIR absorption. nih.gov
Graphene/Polythiophene CompositesSupercapacitors, Sensors, Flexible ElectronicsImproved electrical conductivity and mechanical strength. mdpi.comtandfonline.com
Metal/Polythiophene Hybrids (e.g., Au, Ag)Optoelectronics, Plasmonic SensorsEnhanced charge transfer kinetics and optical response. unesp.br

Predictive Modeling and Machine Learning in Materials Discovery

The vast chemical space that can be accessed through derivatization of this compound makes experimental exploration a time- and resource-intensive process. Computational tools are set to play a pivotal role in accelerating the discovery of new high-performance materials.

High-Throughput Virtual Screening (HTVS): Computational methods, ranging from semi-empirical approaches to Density Functional Theory (DFT), can be used to rapidly screen large virtual libraries of potential derivatives. acs.orgnih.gov This allows researchers to predict key optoelectronic properties like bandgap and charge mobility, identifying the most promising candidates for synthesis. chemrxiv.orgresearchgate.net

Machine Learning (ML) Models: By training ML algorithms on existing experimental and computational data, predictive models can be built to forecast the properties of new, unsynthesized polymers. researchgate.net This data-driven approach can guide the design of materials with targeted characteristics, such as high thermal stability or specific absorption spectra. figshare.comtandfonline.com

Quantum Chemical Calculations: DFT and other computational methods provide deep insights into the structure-property relationships of these molecules. researchgate.net They can elucidate the effects of different functional groups on the electronic structure, helping to rationalize experimental observations and formulate design principles for future materials. mdpi.comrsc.org

This synergy between predictive modeling and experimental synthesis will be crucial for unlocking the full potential of this compound as a versatile platform for materials innovation.

Q & A

Q. Answer :

  • ¹H/¹³C NMR : Assign signals using 2D techniques (COSY, HSQC). Bromine isotopes (⁷⁹Br/⁸¹Br) may cause splitting in ¹H NMR .
  • XRD : Resolve crystal packing and halogen bonding (e.g., Br⋯Br or Br⋯N interactions) .
  • Elemental Analysis : Confirm Br content via combustion analysis or X-ray fluorescence .

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